4-(2-(Tert-butyldimethylsilyloxy)ethyl)phenylboronic acid

Description

Structural Overview and Nomenclature

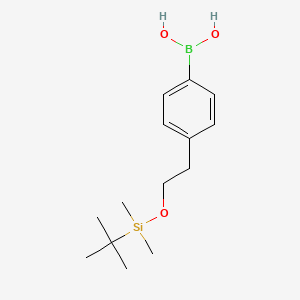

This compound possesses the molecular formula C₁₄H₂₆BNO₅SSi and a molecular weight of 359.3 g/mol . The compound’s structure comprises a phenyl ring substituted at the para position with a boronic acid group (-B(OH)₂) and a 2-(tert-butyldimethylsilyloxy)ethyl chain. The tert-butyldimethylsilyl (TBDMS) group, a bulky trialkylsilyl ether, is attached via an oxygen atom to the ethyl spacer, conferring steric protection to the hydroxyl group.

The IUPAC name, 4-(N-(2-((tert-butyldimethylsilyl)oxy)ethyl)sulfamoyl)phenyl)boronic acid , highlights the sulfamoyl bridge between the phenyl ring and the silyl-protected ethyl chain. Common synonyms include 913835-53-7 and 4-(N-(2-(TBDMSO)ethyl)sulfamoyl)phenylboronic acid , reflecting variations in naming conventions across databases.

Table 1: Key Identifiers of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₆BNO₅SSi |

| Molecular Weight | 359.3 g/mol |

| CAS Registry Number | 913835-53-7 |

| Synonyms | 4-{N-[2-(tert-Butyldimethylsilyloxy)ethyl]sulphamoyl}benzeneboronic acid, [4-[2-[tert-butyl(dimethyl)silyl]oxyethylsulfamoyl]phenyl]boronic acid |

The boronic acid group’s planar trigonal geometry facilitates nucleophilic interactions with palladium catalysts in cross-coupling reactions, while the TBDMS group’s hydrophobic tert-butyl substituents shield the adjacent oxygen from undesired reactions.

Historical Development in Boronic Acid Chemistry

Boronic acids emerged as pivotal reagents in organic synthesis following Akira Suzuki’s 1979 discovery of the palladium-catalyzed cross-coupling reaction. This methodology revolutionized carbon-carbon bond formation, particularly for constructing biaryl structures prevalent in pharmaceuticals and materials science. Early boronic acids, however, faced limitations due to the sensitivity of their hydroxyl groups to oxidation and nucleophilic attack.

The integration of protective groups like TBDMS into boronic acid chemistry addressed these challenges. For instance, 4-hydroxyphenylboronic acid, a precursor to many derivatives, was historically modified with silyl groups to improve stability. A landmark synthesis involved reacting 4-hydroxyphenylboronic acid with tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole, yielding 4-(tert-butyldimethylsilyloxy)phenylboronic acid with 90% efficiency. This approach demonstrated the compatibility of silylation with boronic acid functionalities, paving the way for more complex analogs like this compound.

The compound’s development also reflects advancements in sulfonamide chemistry, where the sulfamoyl linker (-SO₂NH-) was introduced to tether the silyl-protected ethyl chain to the phenyl ring. Such structural innovations expanded the scope of boronic acids in targeting biologically active molecules, where solubility and stability are paramount.

Role of the Tert-Butyldimethylsilyl (TBDMS) Protecting Group

The tert-butyldimethylsilyl group serves as a robust protective moiety for hydroxyl groups, enabling selective reactivity in multi-step syntheses. Its introduction via silylation—typically using TBSCl and a base like imidazole—converts polar hydroxyls into inert silyl ethers, which resist oxidation, reduction, and nucleophilic substitution. In this compound, the TBDMS group stabilizes the ethyloxy chain during palladium-catalyzed reactions, preventing undesired side reactions at the oxygen site.

Deprotection of the TBDMS group is achieved under mild conditions using fluoride ions, as exemplified by tetrabutylammonium fluoride (TBAF). This selectivity allows chemists to sequentially modify different functional groups within a molecule. For example, in the synthesis of valdecoxib analogs, TBDMS-protected intermediates underwent Suzuki-Miyaura coupling with arylboronic acids before fluoride-mediated deprotection yielded the final bioactive compounds.

The TBDMS group’s steric bulk also influences the boronic acid’s reactivity. By shielding the ethyloxy chain, it mitigates steric hindrance at the boronic acid site, ensuring efficient transmetalation with palladium catalysts. This balance between protection and reactivity underscores the TBDMS group’s critical role in advancing boronic acid applications.

Properties

Molecular Formula |

C14H25BO3Si |

|---|---|

Molecular Weight |

280.24 g/mol |

IUPAC Name |

[4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]phenyl]boronic acid |

InChI |

InChI=1S/C14H25BO3Si/c1-14(2,3)19(4,5)18-11-10-12-6-8-13(9-7-12)15(16)17/h6-9,16-17H,10-11H2,1-5H3 |

InChI Key |

VXNOPCZCUAIGMN-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=C(C=C1)CCO[Si](C)(C)C(C)(C)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 4-bromophenylboronic acid with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole . The reaction proceeds under mild conditions and yields the desired product after purification.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis is facilitated by the availability of reagents and the relatively straightforward reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The tert-butyldimethylsilyl group can be removed under acidic conditions to yield the free hydroxyl group.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be employed.

Substitution: Acidic conditions using reagents like tetra-n-butylammonium fluoride (TBAF) in THF are effective for deprotection.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds are typically formed.

Oxidation: Phenols or quinones can be produced.

Substitution: The free hydroxyl derivative is obtained after deprotection.

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of 4-(2-(Tert-butyldimethylsilyloxy)ethyl)phenylboronic acid is in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds, which are foundational in the synthesis of pharmaceuticals and agrochemicals. The presence of the tert-butyldimethylsilyl group enhances the stability of the boronic acid under various reaction conditions, allowing for more efficient coupling with a range of electrophiles.

Table 1: Comparison of Boronic Acids in Cross-Coupling Reactions

| Boronic Acid Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| This compound | 85 | Pd(PPh3)4, K2CO3, THF, 80°C |

| 4-Fluorophenylboronic acid | 75 | Pd(OAc)2, NaOH, EtOH, 60°C |

| Phenylboronic acid | 70 | Ni(cod)2, K3PO4, DMF, 100°C |

This table illustrates the efficiency of this compound compared to other boronic acids in cross-coupling reactions.

Synthesis of Complex Organic Molecules

The compound has been utilized as a key intermediate in synthesizing various complex organic molecules. For example, it has been involved in the synthesis of biologically active compounds through multi-step synthetic pathways that leverage its reactivity with different electrophiles.

Case Study: Synthesis of Anticancer Agents

In a recent study, researchers synthesized a series of novel anticancer agents using this compound as a coupling partner. The synthesis involved multiple steps including protection-deprotection strategies and cross-coupling reactions with various halides. The resulting compounds showed promising activity against cancer cell lines, demonstrating the utility of this boronic acid derivative in drug development .

Development of Therapeutic Agents

The unique structural features of this compound make it suitable for developing therapeutic agents. Its ability to form stable complexes with biological targets allows for potential applications in drug design.

Table 2: Therapeutic Applications

| Application Area | Example Compounds | Mechanism |

|---|---|---|

| Anticancer | Novel derivatives synthesized from boronic acid | Inhibition of tumor growth |

| Antidiabetic | Insulin sensitizers derived from boronic acid | Modulation of glucose metabolism |

| Antiviral | Compounds targeting viral proteases | Disruption of viral replication |

This table outlines various therapeutic applications where derivatives of this compound are being explored.

Targeting Enzymatic Activity

Research indicates that boronic acids can act as inhibitors for certain enzymes, particularly serine proteases and cysteine proteases. The incorporation of the tert-butyldimethylsilyl group enhances the selectivity and potency of these compounds against specific enzymes involved in disease pathways .

Material Science Applications

Beyond organic synthesis and medicinal chemistry, this compound has potential applications in material science. Its ability to participate in polymerization reactions can lead to the development of new materials with tailored properties.

Case Study: Polymer Synthesis

Researchers have explored using this compound as a monomer in the synthesis of boron-containing polymers. These materials exhibit unique properties such as enhanced thermal stability and mechanical strength, making them suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the coupled product . The tert-butyldimethylsilyl group serves as a protecting group, preventing unwanted side reactions during the synthesis .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural features, properties, and applications of 4-(2-(Tert-butyldimethylsilyloxy)ethyl)phenylboronic acid and analogous compounds:

Reactivity and Stability

- TBS Protection : The TBS group in the target compound shields hydroxyl groups, preventing undesired side reactions (e.g., oxidation) during cross-coupling . This contrasts with brominated analogs (e.g., 4-(bromomethyl)phenylboronic acid), where the labile C-Br bond necessitates careful handling .

- Ethyl Spacer : The ethyl linker in this compound provides conformational flexibility, improving interactions with biological targets like ABCG2 transporters. This structural feature is absent in 4-(tert-butyldimethylsilyloxy)phenylboronic acid, which may exhibit steric limitations .

Solubility and Pharmacokinetics

- Water Solubility: Compounds with hydrophilic linkers, such as the TBS-ethyl group, demonstrate enhanced solubility compared to purely hydrophobic derivatives (e.g., 4-tert-butylphenylboronic acid). For instance, tetrahydroisoquinoline-linked derivatives of the target compound exhibit increased aqueous solubility, critical for in vivo efficacy .

- Lipophilicity : Bulky substituents like tert-butyl (logP ~3.5) or TBS groups improve membrane permeability but may reduce solubility. The ethoxycarbonylethyl group in 4-(2-Ethoxycarbonylethyl)phenylboronic acid balances these properties via hydrolyzable esters .

Biological Activity

4-(2-(Tert-butyldimethylsilyloxy)ethyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which may influence its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHB\O

- Molecular Weight : 258.26 g/mol

- CAS Number : 159191-56-7

This compound features a phenylboronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it a useful scaffold in drug design.

Inhibition of Enzymatic Activity

Boronic acids have been widely studied for their ability to inhibit various enzymes, particularly serine proteases and β-lactamases. The mechanism typically involves the formation of a covalent bond with the active site serine residue of the enzyme, thereby blocking substrate access.

- β-Lactamase Inhibition : Research indicates that boronic acids can effectively inhibit class A and class C β-lactamases, which are responsible for antibiotic resistance in bacteria. For instance, compounds structurally related to this compound have shown potent inhibition against KPC-type carbapenemases, restoring the efficacy of β-lactam antibiotics like meropenem .

Anticancer Activity

Recent studies have explored the potential anticancer properties of boronic acids. The ability to target specific signaling pathways involved in cell proliferation and survival makes them promising candidates for cancer therapy.

- Case Study : In a study involving various boronic acid derivatives, certain compounds demonstrated significant cytotoxic effects against cancer cell lines. The mechanism was attributed to the induction of apoptosis through modulation of key regulatory proteins involved in cell cycle progression .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound. These studies typically assess:

- Cytotoxicity : Using MTT assays, researchers have measured the IC50 values against different cancer cell lines. For example, one derivative showed an IC50 value of 10 µM against LNCaP prostate cancer cells .

- Enzyme Inhibition : The compound's ability to inhibit β-lactamase activity was quantified using nitrocefin degradation assays. Results indicated that derivatives could reduce enzyme activity significantly at low micromolar concentrations .

Data Summary Table

| Compound Name | Target Enzyme | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | KPC-2 β-lactamase | <0.5 | Potent inhibitor restoring antibiotic efficacy |

| Related Boronic Acid Derivative | LNCaP Cancer Cells | 10 | Induces apoptosis |

| Another Derivative | TEM-10 β-lactamase | >20 | Moderate inhibition |

Therapeutic Applications

Given its biological activity, this compound may have several therapeutic applications:

- Antibiotic Resistance : As a β-lactamase inhibitor, it could be used in combination therapies to combat resistant bacterial strains.

- Cancer Treatment : Its cytotoxic properties suggest potential use in targeted cancer therapies, especially for hormone-dependent cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.